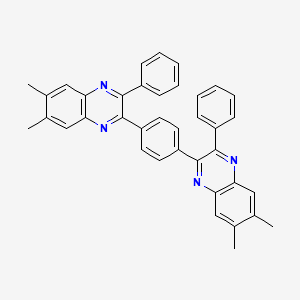
2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of phenyl groups and methyl substitutions further enhances its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with 6,7-dimethyl-3-phenylquinoxaline-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in imaging and sensor applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-4,9-dihydrofuro[2,3-b]quinoxalin-3(2H)-one): Shares a similar core structure but with different functional groups.
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Another compound with a similar phenylene linkage but different heterocyclic rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) is unique due to its specific combination of phenyl and methyl substitutions on the quinoxaline rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
647375-65-3 |
|---|---|
Fórmula molecular |
C38H30N4 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
2-[4-(6,7-dimethyl-3-phenylquinoxalin-2-yl)phenyl]-6,7-dimethyl-3-phenylquinoxaline |
InChI |
InChI=1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3 |
Clave InChI |
SEKBSJWONMDXOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=NC6=C(C=C(C(=C6)C)C)N=C5C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
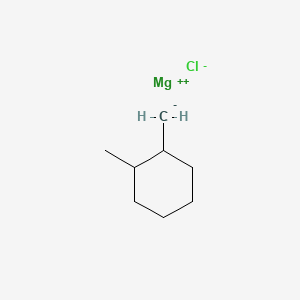
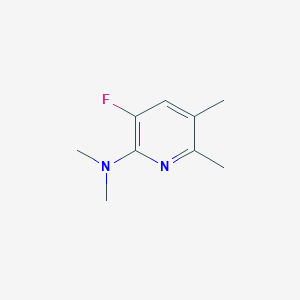
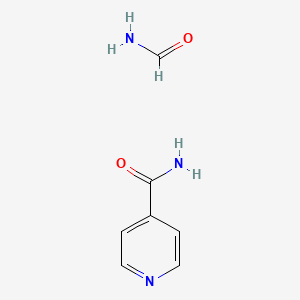
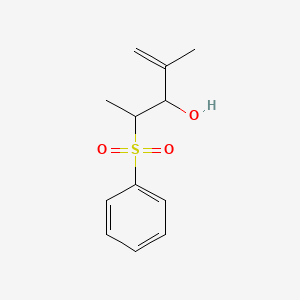

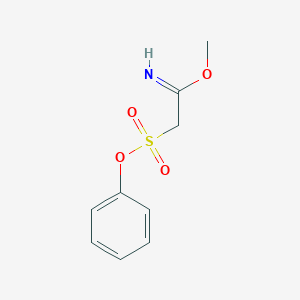
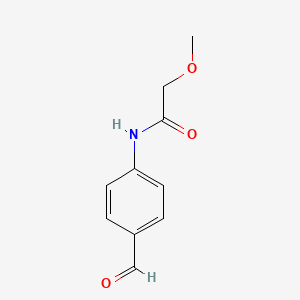
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

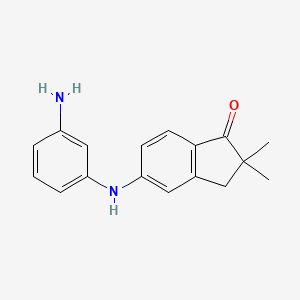
![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)
